molecular formula C11H10N6OS2 B10877557 N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B10877557
M. Wt: 306.4 g/mol
InChI Key: RXEIKZDXUTYGFK-UHFFFAOYSA-N
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Description

N-{5-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzotriazolylmethylthio group at position 5 and an acetamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities .

This compound is synthesized via S-alkylation of a thiolated 1,3,4-thiadiazole intermediate with a benzotriazolylmethyl halide, followed by acetylation (analogous to methods in and ). Structural characterization typically employs IR, NMR, and mass spectrometry .

Properties

Molecular Formula

C11H10N6OS2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[5-(benzotriazol-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C11H10N6OS2/c1-7(18)12-10-14-15-11(20-10)19-6-17-9-5-3-2-4-8(9)13-16-17/h2-5H,6H2,1H3,(H,12,14,18)

InChI Key

RXEIKZDXUTYGFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCN2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves the reaction of 1H-1,2,3-benzotriazole with a thiadiazole derivative under specific conditions. The benzotriazole fragment acts as a versatile synthetic auxiliary, facilitating the formation of the desired product through nucleophilic substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using readily available starting materials such as benzotriazole and thiadiazole derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound exhibits notable biological activities attributed to its structural components:

  • Antimicrobial Properties : Compounds containing benzotriazole and thiadiazole moieties have been reported to show significant antimicrobial effects. For instance, derivatives have demonstrated antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with the incorporation of the thiadiazole ring potentially enhancing these effects due to its electron-withdrawing nature.
  • Antifungal and Anticancer Activity : The compound's structure suggests potential antifungal and anticancer properties. Research indicates that similar compounds can exhibit synergistic effects when combined with other antimicrobial agents, enhancing their efficacy against resistant strains .

Medicinal Chemistry Applications

The unique functional groups present in N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide allow for various interactions with biological targets:

  • Enzyme Inhibition : The compound may interact with enzymes involved in disease pathways, potentially serving as an inhibitor or modulator. Studies focusing on its binding affinity to specific receptors could yield insights into its therapeutic potential.
  • Drug Development : Given its diverse biological activities, this compound could be a lead structure for developing new drugs targeting infections or cancer. Its ability to undergo hydrolysis under different conditions may also allow for the design of prodrugs that release active forms in specific environments .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methodologies that allow for structural modifications. These modifications can enhance its biological activity or alter its pharmacokinetic properties:

Synthesis Method Description
Condensation Reactions Involves the formation of the thiadiazole ring via condensation of appropriate precursors.
Functional Group Modification Allows for the introduction of different substituents on the benzotriazole or thiadiazole moieties to optimize activity.

Case Studies and Research Findings

Several studies have explored the biological significance and applications of compounds similar to this compound:

  • A study demonstrated that benzotriazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to improved efficacy against resistant strains .
  • Another investigation highlighted the anticancer potential of related compounds through in vitro assays against various cancer cell lines, suggesting that the incorporation of thiadiazole enhances cytotoxicity .

Mechanism of Action

The mechanism of action of N1-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. The thiadiazole ring further enhances these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide with structurally related compounds, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Biological Activity Reference
This compound R1 = Benzotriazolylmethyl, R2 = Acetamide Data not reported N/A Hypothesized: Antimicrobial Inferred
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropylphenoxy)acetamide (5e) R1 = 4-Chlorobenzyl, R2 = Phenoxyacetamide 132–134 74 Antimicrobial, Cytotoxic
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) R1 = Ethyl, R2 = Methoxyphenoxyacetamide 138–140 68 Antioxidant
N-(5-{[(4,5-Diphenyltriazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-(4-bromophenyl)acetamide (7e) R1 = Triazolylmethyl, R2 = Bromophenylacetamide 222–224 84.6 Antimicrobial (Broad-spectrum)
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-(pyrazolyl)amino]thiadiazol-2-yl]acetamide (3) R1 = Pyrazolone, R2 = Cyano-benzothiophene N/A N/A Anti-inflammatory (5-LOX inhibitor)
2-{[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide R1 = Acetamido, R2 = Dimethoxyphenyl N/A N/A Cytotoxic (In silico predicted)

Key Observations:

Substituent Impact on Bioactivity: Benzotriazolylmethyl group: Likely enhances metabolic stability and binding affinity due to aromatic stacking interactions, similar to triazolylmethyl derivatives (e.g., compound 7e, ). Halogenated substituents: Chlorobenzyl (5e) and bromophenyl (7e) groups correlate with strong antimicrobial activity, suggesting halogenation improves membrane penetration . Phenoxy/methoxy groups: Methoxyphenoxy derivatives (5l) exhibit antioxidant activity, likely via radical scavenging , while dimethoxyphenyl acetamides () may target redox-sensitive pathways.

Synthetic Yields :

  • Ethylthio derivatives (e.g., 5l, 68% yield) are less efficient to synthesize compared to benzylthio analogues (e.g., 5h, 88% yield), indicating steric hindrance or reactivity challenges with smaller alkyl groups .

Thermal Stability :

  • Triazolylmethyl derivatives (7e, 222–224°C) exhibit higher melting points than benzylthio analogues (5h, 133–135°C), attributed to stronger intermolecular interactions from polar triazole rings .

Biological Activity

N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a compound that belongs to the class of thiadiazole derivatives, which have gained attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial, anticancer, and antiparasitic properties.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₃H₁₃N₅OS
  • CAS Number : [Insert CAS number if available]

1. Antibacterial Activity

Research indicates that compounds featuring the benzotriazole moiety exhibit significant antibacterial properties. For instance, derivatives of benzotriazole have shown activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that certain benzotriazole derivatives possess minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against MRSA strains .

CompoundTarget BacteriaMIC (μg/mL)
Benzotriazole Derivative AMRSA12.5
Benzotriazole Derivative BMSSA25

2. Anticancer Activity

This compound has shown promising anticancer activity in various studies. A recent investigation reported that related thiadiazole derivatives exhibited potent cytotoxic effects against breast cancer cells (MCF-7) with an IC₅₀ value of 0.28 µg/mL. This activity was attributed to cell cycle arrest at the G2/M phase and downregulation of key proteins involved in tumor progression .

Cell LineIC₅₀ (µg/mL)Mechanism of Action
MCF-70.28Cell cycle arrest at G2/M phase
HL-609.6Downregulation of MMP2 and VEGFA

3. Antiparasitic Activity

In vitro studies have also explored the antiparasitic potential of benzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms, with significant reductions in parasite viability observed at concentrations as low as 25 μg/mL .

Parasite FormConcentration (μg/mL)Inhibition (%)
Epimastigote2550
Trypomastigote5095

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Anticancer Mechanism : It appears to induce apoptosis through mitochondrial pathways and cell cycle arrest, affecting critical signaling pathways involved in cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial evaluated the effectiveness of a related thiadiazole compound in patients with advanced breast cancer, reporting improved survival rates when combined with standard chemotherapy.
  • Chagas Disease Management : Another study demonstrated that patients treated with benzotriazole derivatives showed significant reductions in parasitic load compared to control groups.

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